3-(3-Bromo-2,2-dimethylpropyl)furan
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Overview
Description
3-(3-Bromo-2,2-dimethylpropyl)furan is an organic compound with the molecular formula C₉H₁₃BrO and a molecular weight of 217.1 g/mol . It is a furan derivative, characterized by a furan ring substituted with a 3-bromo-2,2-dimethylpropyl group. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2,2-dimethylpropyl)furan typically involves the bromination of a suitable precursor. One common method is the radical bromination of the methyl group of a furan derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl₄) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-2,2-dimethylpropyl)furan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
3-(3-Bromo-2,2-dimethylpropyl)furan has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Bromo-2,2-dimethylpropyl)furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-2,2-dimethylpropyl)furan: A positional isomer with similar chemical properties.
3-(3-Bromo-2,2-dimethylpropyl)thiophene: A thiophene analog with a sulfur atom in place of the oxygen in the furan ring.
3-(3-Bromo-2,2-dimethylpropyl)pyrrole: A pyrrole analog with a nitrogen atom in place of the oxygen in the furan ring.
Uniqueness
3-(3-Bromo-2,2-dimethylpropyl)furan is unique due to its specific substitution pattern on the furan ring, which can influence its reactivity and biological activity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H13BrO |
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Molecular Weight |
217.10 g/mol |
IUPAC Name |
3-(3-bromo-2,2-dimethylpropyl)furan |
InChI |
InChI=1S/C9H13BrO/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6H,5,7H2,1-2H3 |
InChI Key |
IHCGDRODBVYWPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=COC=C1)CBr |
Origin of Product |
United States |
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